molecular formula C17H25N3O4S B7001315 N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide

N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide

Cat. No.: B7001315
M. Wt: 367.5 g/mol
InChI Key: QVAWNBVGRVSAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[421]nonane-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a bicyclic nonane system, and a sulfone group

Properties

IUPAC Name

N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-9,9-dioxo-9λ6-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-11(2)24-16-15(8-12(3)9-18-16)19-17(21)20-7-6-13-4-5-14(10-20)25(13,22)23/h8-9,11,13-14H,4-7,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAWNBVGRVSAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC(C)C)NC(=O)N2CCC3CCC(C2)S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:

    Formation of the Pyridine Derivative: This involves the reaction of 5-methyl-2-propan-2-yloxypyridine with appropriate reagents under controlled conditions.

    Construction of the Bicyclic Nonane System: This step involves the formation of the bicyclic structure through a series of cyclization reactions.

    Introduction of the Sulfone Group: The sulfone group is introduced via oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Final Coupling Reaction: The final step involves coupling the pyridine derivative with the bicyclic nonane system to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher sulfone derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[42

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-pyridone-5-carboxamide: A related compound with a pyridine ring and carboxamide group.

    Indole Derivatives: Compounds with similar heterocyclic structures and potential biological activities.

Uniqueness

N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide is unique due to its combination of a pyridine ring, a bicyclic nonane system, and a sulfone group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.